molecular formula C10H9N2NaO5S B12574628 2-Diazo-1-naphthol-5-sulfonic acid sod& CAS No. 312619-43-5

2-Diazo-1-naphthol-5-sulfonic acid sod&

Cat. No.: B12574628
CAS No.: 312619-43-5
M. Wt: 292.25 g/mol
InChI Key: MPJHBNQXLMVKSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diazo-1-naphthol-5-sulfonic acid sodium salt is a chemical compound with the empirical formula C10H5N2NaO4S. It is also known by other names such as 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid sodium salt and Sodium 2-diazo-1-naphthol-5-sulfonate hydrate . This compound is notable for its diazo group, which is a functional group characterized by two linked nitrogen atoms (N=N).

Preparation Methods

The synthesis of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt typically involves the reaction of 2-naphthol-5-sulfonic acid with nitrous acid, which introduces the diazo group into the molecule. The reaction is carried out under acidic conditions and often requires careful control of temperature and pH to ensure the stability of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify and isolate the final product.

Chemical Reactions Analysis

2-Diazo-1-naphthol-5-sulfonic acid sodium salt undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazo-1-naphthol-5-sulfonic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazo-1-naphthol-5-sulfonic acid sodium salt involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules. These interactions can result in the formation of new chemical bonds or the modification of existing ones .

Comparison with Similar Compounds

2-Diazo-1-naphthol-5-sulfonic acid sodium salt can be compared with other diazo compounds such as:

  • 2-Diazo-1-naphthol-4-sulfonic acid sodium salt
  • 2-Diazo-1-naphthol-3-sulfonic acid sodium salt

These compounds share similar structural features but differ in the position of the sulfonic acid group on the naphthol ring. This difference can influence their reactivity and applications .

Properties

CAS No.

312619-43-5

Molecular Formula

C10H9N2NaO5S

Molecular Weight

292.25 g/mol

IUPAC Name

sodium;6-diazo-5-hydroxy-5H-naphthalene-1-sulfonate;hydrate

InChI

InChI=1S/C10H8N2O4S.Na.H2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;;/h1-5,10,13H,(H,14,15,16);;1H2/q;+1;/p-1

InChI Key

MPJHBNQXLMVKSH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.